2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one
Description
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h2-4H,1H3 |
InChI Key |
UKQPZQASIIOTNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one can be achieved through several methods. One common approach involves the condensation-cyclization of 5-methyl-2-thioxopyridine-3-carbonitrile with appropriate brominating agents. The reaction typically requires the presence of a base and is carried out under reflux conditions .
Another method involves the stepwise synthesis of functionalized thieno[3,2-c]pyridin-4-ones. In this approach, intermediates such as thieno[3,2-c]pyran-4-ones are isolated and treated with hydrazine hydrate to afford the desired products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thieno[3,2-c]pyridin-4-one core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted thieno[3,2-c]pyridin-4-ones with various functional groups at the 2-position.
Oxidation Reactions: Sulfoxides and sulfones derived from the oxidation of the sulfur atom in the thieno[3,2-c]pyridin-4-one core.
Reduction Reactions: Dihydro derivatives of thieno[3,2-c]pyridin-4-one.
Scientific Research Applications
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of fused pyridinones, including pyrrolo[3,2-c]pyridin-4-one and furo[3,2-c]pyridin-4-one derivatives. Key structural differences lie in the heteroatom of the fused ring (sulfur in thieno, nitrogen in pyrrolo, oxygen in furo) and substituent patterns.
Pharmacological and Chemical Properties
- Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making the thieno derivative a candidate for Suzuki-Miyaura cross-coupling (e.g., as seen in 2-bromo-5-chlorothieno[3,2-b]pyridine) .
- Bioactivity: Thieno/pyrrolo analogs are prioritized for antipsychotic activity due to their affinity for dopamine receptors . Furo derivatives (e.g., 5-methyl-2-{[(2R)-2-methyl-4-methylsulfonyl-piperazin-1-yl]methyl}-7-(1-methylpyrazol-3-yl)furo[3,2-c]pyridin-4-one) exhibit kinase inhibition, as demonstrated in BRD4-BD1 protein complexes .
- Solubility and Stability : Methyl groups improve lipophilicity, while fused oxygen (furo) or nitrogen (pyrrolo) rings influence hydrogen-bonding capacity .
Commercial and Research Relevance
- Thieno Derivatives: Marketed as research chemicals (e.g., CymitQuimica’s discontinued product ), indicating niche demand.
- Pyrrolo Derivatives : Explored as scaffolds for kinase inhibitors (e.g., 2-(2-chloropyridin-4-yl)-1H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one) .
- Furo Derivatives : Advanced to crystallographic studies (1.04 Å resolution) for drug design .
Biological Activity
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the various biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.12 g/mol. The thieno[3,2-c]pyridine core structure contributes to its unique reactivity and biological profile.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom and the thieno core enhances its binding affinity to target proteins or enzymes, modulating their activity through various signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives within the thieno class can inhibit bacterial growth effectively.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 7-Bromo-5-methyl-thieno[3,2-c]pyridine | Antiviral | |
| 6-Bromo-thieno[3,2-c]pyridine | Anticancer |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, it has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Studies
-
Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines.
- IC50 Value : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells.
- Mechanism : The compound was found to activate caspase pathways, leading to programmed cell death.
-
Cytotoxicity Assessment : In another investigation, the cytotoxic effects were evaluated on various cancer cell lines.
- Results : The compound showed selective cytotoxicity with minimal effects on normal cells, indicating its potential as a targeted anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- The presence of halogen substituents has been linked to enhanced potency against certain microbial strains.
- Modifications at the methyl group position may alter the compound's interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
